Bornelone, (3E,5E)-
CAS No.: 58404-76-5
Cat. No.: VC17031673
Molecular Formula: C14H20O
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58404-76-5 |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | (E,5E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)pent-3-en-2-one |
| Standard InChI | InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6+ |
| Standard InChI Key | WDMFHQNUSVLQMS-UAWWFITHSA-N |
| Isomeric SMILES | CC(=O)/C=C/C=C/1\C2CCC(C2)C1(C)C |
| Canonical SMILES | CC(=O)C=CC=C1C2CCC(C2)C1(C)C |
Introduction
Chemical Identity and Stereochemical Features
Molecular Architecture
Bornelone, (3E,5E)-, shares the molecular formula C₁₄H₂₀O with its stereoisomers, differing only in the spatial arrangement of substituents around its double bonds . The (3E,5E) designation specifies that both double bonds at positions 3 and 5 adopt the trans (E) configuration, influencing intramolecular interactions and reactivity. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.308 g/mol |
| Stereocenters | 2 |
| E/Z Centers | 2 (both E-configured) |
| SMILES | CC(=O)/C=C/C=C1$$C@H]2CCC@HC1(C)C |
| InChI | InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6+/t11-,12+/m0/s1 |
The rigid bicyclo[2.2.1]heptane framework and conjugated diene system contribute to its stability and electronic properties .
Stereochemical Implications
The (3E,5E) configuration imposes distinct steric and electronic effects compared to (3Z,5Z) or mixed isomers. Computational studies on similar terpenes suggest that E-configured double bonds reduce torsional strain, favoring planar geometries that enhance π-orbital overlap . This structural feature may increase susceptibility to electrophilic addition reactions at the diene moiety.
Synthesis and Isolation Strategies
Retrosynthetic Analysis
While no direct synthesis of (3E,5E)-Bornelone is documented in the provided sources, analogous methods for boron-functionalized carbocycles offer insights. For example, electrophilic boron reagents (e.g., BCl₃) facilitate cyclization of enynes into indenes or benzofulvenes via 5-endo-dig pathways . Adapting such protocols, (3E,5E)-Bornelone could theoretically arise from:
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Precursor Design: A dienyl ketone precursor with appropriately positioned substituents.
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Boron-Mediated Cyclization: Using BCl₃ to activate alkyne moieties, followed by stereoselective trapping of intermediates .
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Stereochemical Control: Low-temperature conditions (0–5°C) to favor kinetic E-selectivity during cyclization .
Industrial Scalability Challenges
Industrial production faces hurdles in maintaining stereochemical purity. Continuous flow reactors with precise temperature gradients could mitigate isomerization risks, while chromatographic purification on deactivated silica gel may preserve the E,E configuration .
Hypothesized Applications and Functional Properties
Material Science Applications
The conjugated diene system in (3E,5E)-Bornelone suggests utility in:
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Polymer Stabilizers: As a UV absorber, leveraging its extended π-system to dissipate radiative energy.
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Liquid Crystal Components: The rigid bicyclic core could impart anisotropic optical properties.
Biological Activity Predictions
Though direct bioactivity data are absent, structure-activity relationships (SAR) for terpenes imply potential for:
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Antimicrobial Effects: Disruption of microbial membranes via hydrophobic interactions .
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Anti-Inflammatory Activity: Modulation of NF-κB or COX-2 pathways, common targets for terpenoid derivatives .
Future Research Directions
Targeted Synthesis Efforts
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Catalytic Asymmetric Methods: Employing chiral catalysts to achieve enantioselective synthesis.
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Post-Functionalization: Suzuki-Miyaura couplings to introduce aryl groups at the exocyclic alkene .
Computational Modeling
Density functional theory (DFT) simulations could map the isomer’s electronic landscape, guiding rational design of derivatives with optimized properties.
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